molecular formula C8H10F2N2O B1432577 (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine CAS No. 1555456-91-1

(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine

Cat. No.: B1432577
CAS No.: 1555456-91-1
M. Wt: 188.17 g/mol
InChI Key: NZNJOUZNZPSTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine: is a chemical compound with the molecular formula C8H10F2N2O and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and a methanamine group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic synthesis .

Preparation Methods

The synthesis of (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives and difluoroethanol.

    Reaction Conditions: The difluoroethanol is reacted with a pyridine derivative under controlled conditions to introduce the difluoroethoxy group.

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine: undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Properties

IUPAC Name

[3-(2,2-difluoroethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c9-8(10)5-13-7-4-12-2-1-6(7)3-11/h1-2,4,8H,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNJOUZNZPSTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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